Spiro[benzo[d][1,3]oxazine-4,1'-cyclohexane]-2,4'(1H)-dione
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Overview
Description
Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione is a spiro compound characterized by a unique structure where a benzo[d][1,3]oxazine ring is fused with a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzo[d][1,3]oxazine derivatives with cyclohexanone in the presence of a suitable catalyst can yield the desired spiro compound. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process may involve crystallization or chromatography techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzo[d][1,3]oxazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one: Another spiro compound with a piperidine ring instead of a cyclohexane ring.
Spiro[benzo[d][1,3]oxazine-4,4’-isoquinoline]: Features an isoquinoline ring, offering different reactivity and applications.
Uniqueness
Spiro[benzo[d][1,3]oxazine-4,1’-cyclohexane]-2,4’(1H)-dione is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
spiro[1H-3,1-benzoxazine-4,4'-cyclohexane]-1',2-dione |
InChI |
InChI=1S/C13H13NO3/c15-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14-12(16)17-13/h1-4H,5-8H2,(H,14,16) |
InChI Key |
PBXLNXAHQCGUCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)C3=CC=CC=C3NC(=O)O2 |
Origin of Product |
United States |
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